What is Hydrochlorothiazide-d2 and its primary use in research?
What is Hydrochlorothiazide-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydrochlorothiazide-d2 (HCTZ-d2), a deuterated analog of the widely prescribed diuretic and antihypertensive agent, Hydrochlorothiazide. This document details its primary application in research as an internal standard for quantitative bioanalysis, supported by experimental data and protocols.
Core Concepts: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for bioanalysis.[1] Hydrochlorothiazide-d2 is a stable isotope-labeled version of Hydrochlorothiazide where two hydrogen atoms have been replaced by deuterium.[2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (Hydrochlorothiazide) and the internal standard (Hydrochlorothiazide-d2), while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] This co-elution behavior is crucial for correcting variations in sample preparation, injection volume, and instrument response.[3]
The primary function of Hydrochlorothiazide-d2 in research is to serve as an internal standard in pharmacokinetic, bioavailability, and bioequivalence studies of Hydrochlorothiazide.[3][4] By adding a known concentration of Hydrochlorothiazide-d2 to biological samples (e.g., plasma) containing unknown concentrations of Hydrochlorothiazide, researchers can accurately quantify the drug by comparing the instrument's response to both compounds.
Quantitative Data Summary
The use of Hydrochlorothiazide-d2 as an internal standard has been validated in numerous studies, demonstrating its reliability in the quantitative analysis of Hydrochlorothiazide in human plasma. The following tables summarize key performance metrics from various LC-MS/MS methods.
Table 1: Linearity of Hydrochlorothiazide Quantification using Hydrochlorothiazide-d2 Internal Standard
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.50–500 | ≥0.9997 | [3] |
| 1-500 | > 0.99 | [5] |
| 0.50–250.0 | ≥0.9996 | [6] |
| 3.005 to 499.994 | > 0.99 | [7] |
| 0.5-200 | Not Specified | [4] |
Table 2: Accuracy and Precision of Hydrochlorothiazide Quantification in Human Plasma
| Quality Control Level | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy | Reference |
| LLOQ, LQC, MQC, HQC | ≤ 5.56% | Not Specified | Acceptable | [1] |
| LLOQ, LQC, MQC, HQC | < 15% | < 15% | Within ±15% (±20% at LLOQ) | [5] |
| Not Specified | Not Specified | Not Specified | 98.0% to 102.2% | [6] |
| LLOQ QC, LQC, MQC, HQC | 3.32-8.21% | Not Specified | 1.99-3.80% (% bias) | [7] |
Table 3: Recovery and Mass Spectrometric Parameters
| Analyte/Internal Standard | Mean Recovery (%) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Hydrochlorothiazide | 98.7% | 296.0 | 204.9 | Negative | [3] |
| Hydrochlorothiazide-13C,d2 | Not Specified | 299.0 | 205.9 | Negative | [3] |
| Hydrochlorothiazide | 35.9-39.1% | 295.8 | 269.0 | Negative | [5] |
| Hydrochlorothiazide 13C 15N2 D2 | 35.9% | 300.9 | 271.1 | Negative | [5] |
| Hydrochlorothiazide | >86.0% | 295.9 | 269.0 | Negative | [8] |
| Hydrochlorothiazide 15N2-13C-D2 | Not Specified | 300.9 | 271.0 | Negative | [8] |
| Hydrochlorothiazide | Not Specified | 295.80 | 205.10 | Negative | [7] |
| Hydrochlorothiazide 13C D2 | Not Specified | 298.90 | 206.30 | Negative | [7] |
| Hydrochlorothiazide | Not Specified | 296.1 | 205.0 | Negative | [4] |
Experimental Protocols
The following are detailed methodologies for the quantification of Hydrochlorothiazide in human plasma using Hydrochlorothiazide-d2 as an internal standard, based on cited research.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a study by Shah et al. (2017).[3]
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Sample Aliquoting : Take 250 µL of human plasma.
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Internal Standard Spiking : Add a known concentration of Hydrochlorothiazide-13C,d2 working solution.
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SPE Cartridge Conditioning : Condition Phenomenex Strata™-X (30 mg, 1 mL) SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of 10 mM ammonium formate solution.
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Sample Loading : Load the plasma sample onto the conditioned SPE cartridge.
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Washing : Wash the cartridge with 1.0 mL of 10 mM ammonium formate in water, followed by 1.0 mL of 10% (v/v) methanol in water.
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Drying : Dry the cartridge for 1.0 minute.
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Elution : Elute the analytes with 500 µL of a mixture of acetonitrile and 4.0 mM ammonium formate, pH 4.0 (80:20, v/v).
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Sample Injection : Inject 5.0 µL of the eluant into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method described by Patel et al.[5]
-
Sample Aliquoting : Use a specific volume of human plasma.
-
Internal Standard Spiking : Add a working solution of Hydrochlorothiazide 13C 15N2 D2.
-
Extraction : Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Evaporation : Evaporate the organic layer to dryness.
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Reconstitution : Reconstitute the residue in the mobile phase.
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Sample Injection : Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical liquid chromatography and mass spectrometry conditions:
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Chromatographic Column : Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) or a similar C18 column.[3]
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Mobile Phase : A mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 4.0) in an isocratic or gradient elution.[3]
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Flow Rate : Typically between 0.5 and 1.0 mL/min.[5]
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Mass Spectrometer : A triple quadrupole mass spectrometer.[3]
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Ionization Source : Electrospray ionization (ESI), often in negative mode for Hydrochlorothiazide.[3][5]
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Detection Mode : Multiple Reaction Monitoring (MRM).[3]
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of Hydrochlorothiazide using Hydrochlorothiazide-d2 as an internal standard.
Caption: A generalized experimental workflow for the bioanalysis of Hydrochlorothiazide.
Caption: The logical relationship for quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive liquid chromatography-tandem mass spectrometry method for quantification of hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
